2,6-Dimethyl-3-n-octyldecahydronaphthalene 2,6-Dimethyl-3-n-octyldecahydronaphthalene
Brand Name: Vulcanchem
CAS No.: 54964-85-1
VCID: VC18668879
InChI: InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3
SMILES:
Molecular Formula: C20H38
Molecular Weight: 278.5 g/mol

2,6-Dimethyl-3-n-octyldecahydronaphthalene

CAS No.: 54964-85-1

Cat. No.: VC18668879

Molecular Formula: C20H38

Molecular Weight: 278.5 g/mol

* For research use only. Not for human or veterinary use.

2,6-Dimethyl-3-n-octyldecahydronaphthalene - 54964-85-1

Specification

CAS No. 54964-85-1
Molecular Formula C20H38
Molecular Weight 278.5 g/mol
IUPAC Name 2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene
Standard InChI InChI=1S/C20H38/c1-4-5-6-7-8-9-10-18-15-20-13-16(2)11-12-19(20)14-17(18)3/h16-20H,4-15H2,1-3H3
Standard InChI Key WYHUFBHZXGAZJH-UHFFFAOYSA-N
Canonical SMILES CCCCCCCCC1CC2CC(CCC2CC1C)C

Introduction

Key Findings

2,6-Dimethyl-3-n-octyldecahydronaphthalene (CAS: 54964-85-1) is a fully saturated bicyclic hydrocarbon with a molecular formula of C20H38\text{C}_{20}\text{H}_{38} and a molecular weight of 278.52 g/mol . Characterized by its hydrophobic nature and complex alkyl-substituted structure, this compound has potential applications in fuel additives and material science. Its high logP value (6.84) underscores significant lipophilicity, suggesting environmental persistence . While synthesis methods remain sparsely documented, industrial relevance is inferred from its structural similarity to cetane-enhancing agents .

Chemical Structure and Nomenclature

Molecular Architecture

The compound features a decahydronaphthalene backbone (a fully hydrogenated naphthalene system) with two methyl groups at the 2- and 6-positions and an octyl chain at the 3-position . The IUPAC name is 2,6-dimethyl-3-octyl-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene, reflecting its bicyclic configuration and substituent arrangement.

Key Structural Features:

  • Bicyclic Core: Comprising two fused cyclohexane rings in chair conformations.

  • Substituents:

    • Methyl groups at C2 and C6.

    • Linear octyl chain (C8H17) at C3.

The SMILES notation (CCCCCCCCC1CC2CC(CCC2CC1C)C) and InChIKey (WYHUFBHZXGAZJH-UHFFFAOYSA-N) provide precise stereochemical details .

Synthesis and Manufacturing

Challenges:

  • Steric hindrance due to bulky substituents may necessitate tailored catalysts.

  • Purification requires advanced chromatography due to similar boiling points among high-molecular-weight hydrocarbons .

Physical and Chemical Properties

Physicochemical Profile

PropertyValueSource
Molecular Weight278.52 g/mol
Density0.831 g/cm³
Boiling Point354.5°C at 760 mmHg
Flash Point160.6°C
LogP6.84
SolubilityInsoluble in water; miscible in organic solvents

Stability and Reactivity

  • Thermal Stability: Resists decomposition below 300°C due to saturated bonds.

  • Oxidation: Susceptible to radical-initiated oxidation at elevated temperatures, forming peroxides .

  • Hydrophobicity: High logP value indicates poor aqueous solubility, favoring bioaccumulation in lipid-rich environments .

Applications in Industry and Research

Fuel Additives

  • Cetane Number Enhancement: Hydrogenated bicyclic hydrocarbons like decahydronaphthalene derivatives improve ignition quality in diesel fuels. For example, decalin (CN = 36) outperforms naphthalene (CN = 1) .

  • Selective Ring Opening (SRO): Post-hydrogenation SRO of alkylated decahydronaphthalenes could yield branched alkanes with higher cetane numbers .

Material Science

  • Solvent Applications: Potential use as a non-polar solvent in polymer synthesis or catalysis due to low polarity and high boiling point .

  • Lubricant Base Stocks: Branched saturated hydrocarbons reduce viscosity-temperature dependence, enhancing lubricant performance .

Environmental Behavior and Biodegradation

Persistence and Ecotoxicity

  • Biodegradation Kinetics: Hydrophobic alkanes exhibit slow microbial degradation, with rates inversely correlated to alkyl chain length . At concentrations >10 μg/L, mixture effects inhibit biodegradation .

  • Ecological Impact: High logP suggests bioaccumulation in aquatic organisms, though specific toxicity data for this compound remain unreported .

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